(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring a phosphine group and an oxazoline ring, allows it to coordinate effectively with transition metals, enhancing their catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazoline Ring: This is achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the Phosphine Group: The oxazoline intermediate is then reacted with a diphenylphosphine reagent in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole undergoes several types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Coordination: It readily coordinates with transition metals, forming complexes that are active in various catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mimetics and the development of bioinorganic models.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole exerts its effects involves:
Coordination with Transition Metals: The phosphine group coordinates with a metal center, forming a complex.
Activation of Substrates: The metal complex activates substrates, facilitating their transformation into desired products.
Chiral Induction: The chiral environment provided by the oxazoline ring induces enantioselectivity in the catalytic process.
Comparison with Similar Compounds
Similar Compounds
(4S)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole: The enantiomer of the compound , used in similar applications but with opposite chiral induction.
(4R)-2-[(Diphenylphosphanyl)methyl]-4-methyl-4,5-dihydro-1,3-oxazole: A similar compound with a methyl group instead of a phenyl group, affecting its steric and electronic properties.
Uniqueness
(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific chiral environment and the presence of both a phosphine group and an oxazoline ring. This combination allows for highly selective and efficient catalytic processes, distinguishing it from other ligands.
Properties
CAS No. |
633353-14-7 |
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Molecular Formula |
C22H20NOP |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
diphenyl-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phosphane |
InChI |
InChI=1S/C22H20NOP/c1-4-10-18(11-5-1)21-16-24-22(23-21)17-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 |
InChI Key |
BQPACNSUAVUIGW-NRFANRHFSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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